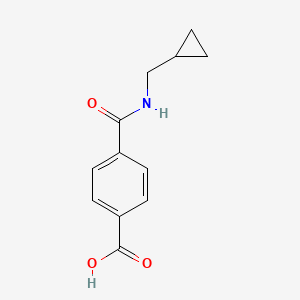

4-(Cyclopropylmethylcarbamoyl)benzoic acid

Description

4-(Cyclopropylmethylcarbamoyl)benzoic acid is a benzoic acid derivative featuring a para-substituted carbamate group (O-linked cyclopropylmethylcarbamoyl moiety). Its molecular formula is C₁₂H₁₃NO₄, and it is primarily utilized as a pharmaceutical intermediate due to its structural versatility. The carbamate group introduces unique physicochemical properties, such as enhanced hydrogen-bonding capacity and hydrolytic stability compared to simpler benzoic acid derivatives.

Properties

IUPAC Name |

4-(cyclopropylmethylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(13-7-8-1-2-8)9-3-5-10(6-4-9)12(15)16/h3-6,8H,1-2,7H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDXLFCRDPDHDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with cyclopropylmethylamine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzoic acid and the cyclopropylmethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethylcarbamoyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Cyclopropylmethylcarbamoyl)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences among 4-(Cyclopropylmethylcarbamoyl)benzoic acid and related compounds:

| Compound Name | Molecular Formula | CAS Number | Substituent Type/Position | Key Applications |

|---|---|---|---|---|

| This compound | C₁₂H₁₃NO₄ | Not Available | Carbamate (para) | Pharmaceutical intermediates |

| 4-[(Cyclopropylcarbonyl)amino]benzoic acid | C₁₁H₁₁NO₃ | 23745-26-8 | Amide (para) | Pharmaceutical intermediates |

| 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid | C₁₄H₁₉NO₃ | 1307060-05-4 | Carbamate (meta, branched alkyl) | Drug impurity reference standard |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | 99-96-7 | Hydroxyl (para) | R&D, preservatives |

Key Observations:

Carbamate vs. Amide Groups: The carbamate group in this compound (O-C(=O)-N-) is more polar and hydrolytically labile than the amide group (NH-C(=O)-) in 4-[(Cyclopropylcarbonyl)amino]benzoic acid. This difference impacts solubility and metabolic stability, making carbamates more suitable for prodrug designs .

Substituent Position and Bulkiness :

- The meta-substituted carbamate in 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid introduces steric hindrance due to its branched alkyl groups (2,2-dimethylpropyl and methyl). This bulkiness may reduce binding affinity in biological systems compared to para-substituted analogs but could enhance selectivity for specific targets .

- 4-Hydroxybenzoic acid lacks the carbamate/amide functionality, resulting in simpler hydrogen-bonding interactions and widespread use as a preservative or starting material for synthesis .

Physicochemical Properties (Inferred)

- Solubility: Carbamate derivatives (e.g., C₁₂H₁₃NO₄ and C₁₄H₁₉NO₃) are likely less water-soluble than 4-hydroxybenzoic acid (C₇H₆O₃) due to increased hydrophobicity from alkyl groups. The amide analog (C₁₁H₁₁NO₃) may exhibit intermediate solubility, balancing polar amide and nonpolar cyclopropyl groups .

Stability :

Biological Activity

4-(Cyclopropylmethylcarbamoyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a cyclopropylmethyl group attached to a carbamoyl moiety, which may influence its interactions with biological targets. Research has indicated that this compound may possess antimicrobial, anticancer, and other therapeutic properties.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain pathways related to cell growth and proliferation, potentially making it useful in cancer treatment.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

In cancer research, this compound has been evaluated for its ability to induce apoptosis in cancer cell lines. Studies have demonstrated that the compound can activate apoptotic pathways, leading to increased cell death in certain cancer types. Notably, it has shown promise in inhibiting the growth of breast and colon cancer cells in laboratory settings .

Cytotoxicity and Safety Profile

While exploring the cytotoxic effects of this compound, researchers have observed dose-dependent responses in various cell lines. Notably, at lower concentrations, the compound exhibited low toxicity to normal human fibroblasts while effectively inhibiting cancer cell proliferation. This profile suggests a favorable therapeutic index for potential clinical applications .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study conducted on several bacterial strains revealed that the compound inhibited growth at concentrations as low as 10 µg/mL. The most sensitive strain was identified as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 5 µg/mL.

- Anticancer Activity Assessment : In a comparative study involving various benzoic acid derivatives, this compound was found to induce apoptosis in breast cancer cell lines with an IC50 value of 15 µM, demonstrating significant potential for further development as an anticancer agent .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.